molecular formula C15H21NO5 B8264711 Diethyl 2-[(4-methoxybenzyl)amino]malonate

Diethyl 2-[(4-methoxybenzyl)amino]malonate

Cat. No.: B8264711
M. Wt: 295.33 g/mol
InChI Key: XZCHKHHZJHFXPS-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-methoxybenzyl)amino]malonate is a malonic acid derivative featuring a 4-methoxy-substituted benzylamino group at the central carbon. This compound serves as a key intermediate in organic synthesis, particularly in the Gould-Jacob reaction for preparing 4-quinolones, which exhibit antibacterial properties . The 4-methoxy group (electron-donating) modulates electronic and steric properties, influencing reactivity and downstream applications.

Properties

IUPAC Name

diethyl 2-[(4-methoxyphenyl)methylamino]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-4-20-14(17)13(15(18)21-5-2)16-10-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCHKHHZJHFXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Diethyl 2-[(4-methoxybenzyl)amino]malonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl 2-[(4-methoxybenzyl)amino]malonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-methoxybenzyl)amino]malonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Applications
Diethyl 2-[(4-methoxyphenyl)amino]malonate 4-OCH₃ C₁₄H₁₇NO₅ 279.29 79–81 ~90 Antibacterial quinolones
Diethyl 2-[(4-chlorophenyl)amino]malonate 4-Cl C₁₄H₁₆ClNO₄ 297.73 45–46 , 63–65 78.5 PPARγ ligands
Diethyl 2-[(4-bromophenyl)amino]malonate 4-Br C₁₄H₁₆BrNO₄ 342.19 Not reported N/A Chemical intermediate
Diethyl 2-[(4-fluorophenyl)amino]malonate 4-F C₁₄H₁₆FNO₄ 281.28 68–70 55.7 Quinolone precursors
  • Melting Points : The 4-methoxy derivative (79–81°C) has a higher melting point than the 4-chloro analogue (45–46°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) from the methoxy group .
  • Yields : The 4-chloro derivative achieves higher yields (78.5%) compared to the 4-fluoro (55.7%), suggesting halogen size and electronic effects influence reaction efficiency .

Electronic and Steric Effects

  • Halogens (Cl, Br) decrease electron density, favoring electrophilic attack in cyclization steps .
  • Steric Effects :
    • Bulkier substituents (e.g., Br) may hinder molecular packing, lowering melting points compared to smaller groups (e.g., F) .

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